molecular formula C26H26N4O3S B2941348 2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 327067-16-3

2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2941348
CAS No.: 327067-16-3
M. Wt: 474.58
InChI Key: PNSRGATYCSGFBP-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 5,6,7,8-tetrahydro-1,6-naphthyridine core substituted with a cyano group at position 3, a methyl group at position 6, and a phenyl ring at position 2. A sulfanyl bridge connects this core to an acetamide group, which is further substituted with a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

2-[(3-cyano-6-methyl-4-phenyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-30-12-11-21-20(15-30)25(17-7-5-4-6-8-17)19(14-27)26(29-21)34-16-24(31)28-18-9-10-22(32-2)23(13-18)33-3/h4-10,13H,11-12,15-16H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSRGATYCSGFBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C#N)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3-cyano-6-methyl-4-phenyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide is a member of a class of naphthyridine derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H22N4O3S\text{C}_{20}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

This structure features a naphthyridine core substituted with various functional groups that contribute to its biological activity.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity :
    • The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, in vitro studies demonstrated that it inhibited the proliferation of human cancer cell lines with IC50 values ranging from 2.38 to 8.13 µM .
    • The structure-activity relationship suggests that the presence of electron-withdrawing groups enhances its antitumor potency .
  • Antimicrobial Activity :
    • Preliminary evaluations indicate potential antimicrobial properties against specific bacterial strains. The compound's efficacy in inhibiting bacterial growth needs further exploration through detailed assays.
  • Anti-inflammatory Effects :
    • Some derivatives of naphthyridine compounds have been linked to anti-inflammatory activities. While specific data on this compound is limited, similar compounds have shown promise in reducing inflammation markers in vitro.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have emerged based on related compounds:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through pathways involving caspase activation and modulation of Bcl-2 family proteins .
  • Interaction with Enzymes : It is hypothesized that the sulfanyl group may interact with key enzymes involved in cellular signaling pathways, potentially disrupting their function and leading to cell death.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
SISO (Cervical)2.38
RT-112 (Bladder)3.77
Other Lines5.37–8.13

Table 2: Structural Variants and Their Activities

Compound VariantStructure DescriptionAntitumor Activity (IC50 µM)
Variant AMethyl at R-position2.38
Variant BUnsubstituted at R-position3.42
Variant CBulky lipophilic group at R2-position5.37–8.13

Case Studies

Several studies have highlighted the efficacy of naphthyridine derivatives similar to our compound:

  • Study on Antitumor Effects : A study published in MDPI evaluated various naphthyridine derivatives for their cytotoxic effects on human cancer cell lines, concluding that modifications to the core structure significantly impacted potency .
  • Antimicrobial Evaluation : Another research effort investigated the antimicrobial properties of similar compounds and found promising results against Gram-positive bacteria, suggesting potential applications in treating infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The target compound’s naphthyridine core distinguishes it from analogs like 6a,b (), which are tricyclic or tetracyclic thienopyridine derivatives.

Substituent Analysis

  • Sulfanyl vs. Sulfamoyl Linkages: The sulfanyl bridge in the target compound and 6a,b provides flexibility and moderate electron-withdrawing effects.

Hypothetical Pharmacological Implications

While direct activity data for the target compound are unavailable, structural comparisons suggest:

Enhanced Solubility : The 3,4-dimethoxyphenyl group may improve bioavailability compared to 6a,b .

Receptor Binding: The naphthyridine core’s planar structure could favor interactions with ion channels (e.g., potassium or sodium channels), similar to antiarrhythmic thienopyridines .

Metabolic Stability: The methyl and cyano groups may reduce cytochrome P450-mediated degradation compared to 6b’s fluorophenyl group .

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